Lewis y Tetrasaccharide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lewis y Tetrasaccharide is a carbohydrate molecule that belongs to the Lewis blood group antigens. It is composed of four monosaccharides: fucose, galactose, N-acetylglucosamine, and another fucose. This tetrasaccharide is known for its role in cell adhesion and is often found on the surface of epithelial cells, particularly in cancerous tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lewis y Tetrasaccharide typically involves the formation of glycosidic bonds between the monosaccharide units. Common methods include:
Koenigs-Knorr Reaction: This method uses glycosyl halides and alcohols in the presence of a heavy metal salt like silver carbonate.
Helferich Reaction: This involves the use of glycosyl chlorides and alcohols under acidic conditions.
Chemo-enzymatic Synthesis: This method combines chemical synthesis with enzymatic steps to achieve high specificity and yield.
Industrial Production Methods
Automated solid-phase synthesis has been employed for the large-scale production of this compound. This method allows for the rapid assembly of the tetrasaccharide with high precision and efficiency .
Chemical Reactions Analysis
Types of Reactions
Lewis y Tetrasaccharide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the monosaccharides.
Reduction: This can be used to reduce any aldehyde groups present in the tetrasaccharide.
Substitution: This involves replacing one functional group with another, such as acetylation or methylation of hydroxyl groups
Common Reagents and Conditions
Oxidation: Common reagents include periodate and permanganate under acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acetyl chloride or methyl iodide in the presence of a base like pyridine
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of uronic acids, while reduction can yield alditols .
Scientific Research Applications
Lewis y Tetrasaccharide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosidic bond formation and carbohydrate chemistry.
Biology: It plays a crucial role in cell adhesion studies and is used to investigate cell-cell interactions.
Medicine: this compound is a biomarker for certain types of cancer, including ovarian and breast cancer. .
Industry: It is used in the development of glycan-based drugs and as a standard in glycomics research
Mechanism of Action
Lewis y Tetrasaccharide exerts its effects primarily through its interaction with selectins, which are cell adhesion molecules. This interaction facilitates the adhesion of cancer cells to the endothelium, promoting metastasis. The molecular targets include E-selectin and P-selectin, which are involved in the inflammatory response and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Lewis a Tetrasaccharide: Similar in structure but differs in the linkage of the fucose residues.
Lewis b Tetrasaccharide: Contains an additional fucose residue compared to Lewis y Tetrasaccharide.
Sialyl Lewis x Tetrasaccharide: Contains a sialic acid residue, which significantly alters its biological function
Uniqueness
This compound is unique due to its specific role in cancer cell adhesion and its high expression in certain cancer types. This makes it a valuable target for cancer diagnostics and therapeutics .
Properties
Molecular Formula |
C26H45NO19 |
---|---|
Molecular Weight |
675.6 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO19/c1-6-12(31)15(34)18(37)24(40-6)45-21-11(27-8(3)30)23(39)42-10(5-29)20(21)44-26-22(17(36)14(33)9(4-28)43-26)46-25-19(38)16(35)13(32)7(2)41-25/h6-7,9-26,28-29,31-39H,4-5H2,1-3H3,(H,27,30)/t6-,7-,9+,10+,11+,12+,13+,14-,15+,16+,17-,18-,19-,20+,21+,22+,23+,24-,25-,26-/m0/s1 |
InChI Key |
SRHNADOZAAWYLV-XLMUYGLTSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)CO)O)NC(=O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)CO)O)NC(=O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.